8-Chloroquinolin-5-ol

描述

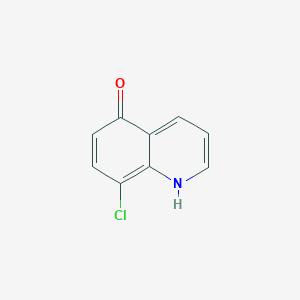

8-Chloroquinolin-5-ol, also known as 5-chloro-8-hydroxyquinoline, is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloroquinolin-5-ol typically involves the chlorination of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with thionyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial production .

化学反应分析

Types of Reactions: 8-Chloroquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different hydroquinoline compounds.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry and material science .

科学研究应用

Chemical Synthesis

8-Chloroquinolin-5-ol serves as a crucial building block in the synthesis of complex organic molecules. Its structural properties allow it to participate in various chemical reactions, making it valuable for developing new compounds with desired functionalities.

Key Applications:

- Synthesis of Quinoline Derivatives: It can be used to synthesize other quinoline derivatives that exhibit biological activity.

- Ligand Formation: The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biological Research

In biological research, this compound is utilized as a probe to study enzyme activities and protein interactions. Its ability to chelate metal ions enhances its role in various biological assays.

Case Study: Antituberculosis Activity

- Research has demonstrated that cloxyquin (5-chloroquinolin-8-ol) exhibits significant antimicrobial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.062 to 0.25 μg/ml . This suggests potential for developing new antituberculous agents, especially against multidrug-resistant strains.

Table 1: Antimicrobial Activity of Cloxyquin

| Microbial Strain | MIC (μg/ml) |

|---|---|

| Standard Strains | 0.125 - 0.25 |

| Clinical Isolates | 0.062 - 0.25 |

Medicinal Applications

The compound exhibits promising pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Anticancer Activity:

Recent studies have highlighted the anticancer potential of compounds derived from the 5,8-quinolinedione scaffold, which includes derivatives of this compound. For instance, certain derivatives have shown IC50 values in the range of 0.59–1.52 µM against various cancer cell lines .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLeS3 | 0.59 |

| Compound B | KB-vin | 1.52 |

Industrial Uses

In industry, this compound is employed in the production of dyes and pigments due to its ability to form stable complexes with metals. Additionally, it serves as a corrosion inhibitor in metal industries.

Applications:

- Dyes and Pigments: Used in synthesizing colorants with specific properties.

- Corrosion Inhibition: Effective in protecting metals from oxidation and degradation.

Emerging Technologies

Recent advances have seen the application of this compound derivatives in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions . These applications highlight the compound's versatility beyond traditional uses.

作用机制

The mechanism of action of 8-chloroquinolin-5-ol involves its interaction with biological molecules. It acts by inhibiting the activity of certain enzymes and disrupting cellular processes. The compound targets microbial cell walls and membranes, leading to cell lysis and death. In medicinal applications, it interferes with DNA synthesis and repair mechanisms, making it effective against various pathogens .

相似化合物的比较

- 5,7-Dichloro-8-hydroxyquinoline

- 8-Hydroxy-5-nitroquinoline

- 7-Bromo-8-hydroxyquinoline

- 5,7-Diiodo-8-hydroxyquinoline

Comparison: 8-Chloroquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has a balanced profile of antimicrobial activity and chemical reactivity, making it versatile for various applications. Its chloro-substitution at the 8-position enhances its stability and efficacy in biological systems .

生物活性

8-Chloroquinolin-5-ol is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the current understanding of its biological activity, supported by research findings, data tables, and case studies.

This compound belongs to the class of quinoline derivatives, which are known for their varied pharmacological properties. The presence of the chlorine atom at position 8 and the hydroxyl group at position 5 contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives of 8-hydroxyquinoline found that compounds with similar structures showed effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The highest inhibition ratios were observed with specific substitutions at the 5-position of the quinoline ring .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/ml) |

|---|---|---|---|

| This compound | S. aureus | 18 | 0.25 |

| 5-Cl derivative | S. aureus | 20 | 0.18 |

| 5,7-diCl derivative | S. aureus | 22 | 0.15 |

Antifungal Activity

In addition to antibacterial effects, derivatives of this compound have demonstrated antifungal activity against Candida species. A comprehensive study showed that these compounds exhibited a fungicidal effect, with varying degrees of efficacy based on concentration and exposure time .

Case Study: Antifungal Efficacy

A recent investigation into the antifungal properties of several derivatives indicated that they were effective against clinical isolates of Candida species, demonstrating low cytotoxicity in vitro. The study utilized broth microdilution methods to determine minimum inhibitory concentrations (MICs), confirming the potential for these compounds in antifungal drug development .

Antituberculosis Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Cloxyquin (5-chloroquinolin-8-ol), a related compound, exhibited significant antitubercular activity with MIC values ranging from 0.062 to 0.25 µg/ml against various strains, including multidrug-resistant isolates .

Table 2: Antituberculosis Activity Data

| Compound | Strain Type | MIC (µg/ml) |

|---|---|---|

| Cloxyquin | Standard Strains | 0.125 |

| Cloxyquin | Clinical Isolates | 0.25 |

The biological activity of this compound is attributed to its ability to interfere with essential cellular processes in target organisms. For instance, it has been shown to inhibit cell division in bacteria by targeting the FtsZ protein, crucial for bacterial cytokinesis .

Neuropharmacological Potential

Beyond its antimicrobial properties, there is emerging evidence suggesting that derivatives like this compound may act as ligands for dopamine D1 receptors, implicating potential applications in treating neurological disorders . This receptor interaction could pave the way for developing novel treatments for conditions such as schizophrenia and cognitive dysfunction.

属性

IUPAC Name |

8-chloroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZBUFQPQHITMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576300 | |

| Record name | 8-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16026-85-0 | |

| Record name | 8-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。